3-Chloro-4-ethynylpyridine

Description

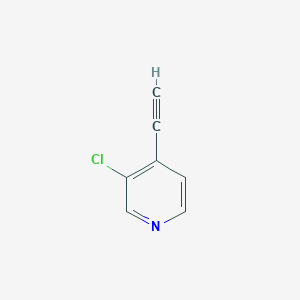

3-Chloro-4-ethynylpyridine: is an organic compound with the molecular formula C7H4ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an ethynyl group at the fourth position on the pyridine ring

Properties

IUPAC Name |

3-chloro-4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIXKYZHQNPYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634109 | |

| Record name | 3-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-71-4 | |

| Record name | 3-Chloro-4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethynylpyridine typically involves the halogenation of 4-ethynylpyridine. One common method is the reaction of 4-ethynylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethynylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Coupling Reactions: The ethynyl group can also undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Addition Reactions: Hydrogen halides (HX) or halogens (X2) in solvents like acetic acid or chloroform.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide (CuI) in the presence of a base (e.g., triethylamine, Et3N) in solvents like tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Products include 3-amino-4-ethynylpyridine or 3-thio-4-ethynylpyridine.

Addition Reactions: Products include 3-chloro-4-(2-haloethyl)pyridine.

Coupling Reactions: Products include 3-chloro-4-(aryl or vinyl)pyridine derivatives.

Scientific Research Applications

3-Chloro-4-ethynylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethynylpyridine depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic substitution reactions. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the molecule. These interactions can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

4-Ethynylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloropyridine: Lacks the ethynyl group, limiting its use in coupling reactions.

3-Bromo-4-ethynylpyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness: 3-Chloro-4-ethynylpyridine is unique due to the combination of the chlorine atom and the ethynyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

3-Chloro-4-ethynylpyridine (CAS Number: 1379109-40-6) is an organic compound recognized for its significant biological activities and potential applications in medicinal chemistry. Its structure features a pyridine ring with a chloro substituent at the 3-position and an ethynyl group at the 4-position, contributing to its unique reactivity and biological properties.

- Molecular Formula : C_7H_4ClN

- Molecular Weight : 137.57 g/mol

- Structural Features :

- Chloro group at position 3

- Ethynyl group at position 4

Biological Activity Overview

Research indicates that this compound exhibits notable inhibition of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, making it relevant in drug development contexts. Furthermore, compounds with similar structures have demonstrated anti-inflammatory and anti-cancer properties, suggesting that this compound may also possess therapeutic potential.

Key Findings on Biological Activity

-

Cytochrome P450 Inhibition :

- Inhibits CYP1A2 enzyme activity.

- Impacts drug metabolism and potential drug-drug interactions.

- Anti-Cancer Potential :

-

Anti-Inflammatory Effects :

- Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may exhibit these effects as well.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 2-Chloro-4-ethynylpyridine | 945717-09-9 | Cl at position 2 | Different substitution pattern affects reactivity |

| 4-Ethynylpyridine | 263012-63-1 | No chloro substituent | Lacks halogen; potentially different biological activity |

| 2-Chloro-4-(chloromethyl)pyridine | 101990-73-2 | Cl at position 2 and chloromethyl group | Additional chloromethyl group alters properties |

| 5-Ethynylpyridin-2(1H)-one | 18368-64-4 | Ethynyl at position 5 | Different position of ethynyl may affect activity |

Case Studies and Research Findings

Recent studies have investigated the pharmacological characteristics of compounds related to pyridines, including the following:

- Anticancer Evaluation :

-

Drug Interaction Studies :

- Research on CYP1A2 inhibitors highlights the importance of understanding how compounds like this compound could alter the metabolism of other pharmaceuticals, which is critical for predicting drug interactions in clinical settings.

-

Pharmacokinetic Implications :

- The modulation of metabolic pathways by this compound could lead to significant implications for pharmacokinetics and efficacy of co-administered drugs, emphasizing the need for thorough investigation in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.